molecular formula C7H11NO B3352364 (R)-1-(5-Methylfuran-2-yl)ethanamine CAS No. 473733-22-1

(R)-1-(5-Methylfuran-2-yl)ethanamine

Cat. No.: B3352364
CAS No.: 473733-22-1
M. Wt: 125.17 g/mol
InChI Key: XEWUTPKFVOPDCL-ZCFIWIBFSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis and Catalysis

Chiral amines are of paramount importance in the fields of organic synthesis and catalysis, primarily due to their prevalence in biologically active molecules and their utility as catalysts and resolving agents. A significant portion of pharmaceuticals, agrochemicals, and natural products feature a chiral amine as a key structural motif. mdpi.comvapourtec.com For instance, it is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. The specific three-dimensional arrangement of atoms in these molecules is often crucial for their biological function, as they interact with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure chiral amines is a central focus in organic chemistry. mdpi.com Traditional methods often involve the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. Consequently, the development of asymmetric synthetic methods has been a major research driver. mdpi.com These methods include the use of chiral auxiliaries, asymmetric hydrogenation of imines, and biocatalytic approaches. mdpi.com Chiral amines themselves are frequently employed as catalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where they can induce high levels of stereoselectivity. mdpi.com

Overview of Furan-Derived Chiral Building Blocks and Scaffolds

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is a structural component of numerous natural products and pharmaceuticals. wisdomlib.orgtechnoscienceacademy.com Furan derivatives are considered valuable platform chemicals, often derivable from renewable biomass resources like furfural (B47365). mdpi.com This has spurred significant interest in their use for creating a wide range of value-added chemicals, including polymers and fuels. mdpi.com

In the context of chirality, furan-derived building blocks offer unique synthetic possibilities. The furan nucleus can be functionalized at various positions, and the introduction of a chiral center, as seen in (R)-1-(5-Methylfuran-2-yl)ethanamine, creates a versatile synthon for asymmetric synthesis. These chiral furan-based scaffolds can be elaborated into more complex molecules, such as lignan (B3055560) derivatives with potent anti-tumor activity. chemicalbook.com The development of methods for the chemoenzymatic synthesis of chiral furan derivatives has further expanded their accessibility and application as building blocks for optically active structures.

Historical Development and Initial Research Trajectories Pertaining to this compound

The historical development of this compound is intrinsically linked to the broader evolution of asymmetric synthesis and the quest for efficient methods to produce enantiomerically pure compounds. While a singular, seminal report on the initial synthesis of this specific molecule is not readily apparent in the literature, its development can be understood within the context of advancements in the synthesis of chiral amines.

Early approaches to obtaining chiral amines often relied on classical resolution of racemates. The first reported kinetic resolution was achieved by Louis Pasteur, who used a microorganism to selectively metabolize one enantiomer of tartaric acid. wisdomlib.org This principle was later extended to chemical methods. For the synthesis of chiral amines like this compound, a common precursor is the corresponding ketone, 1-(5-methylfuran-2-yl)ethanone. nih.gov This ketone can be synthesized from 2-methylfuran (B129897) and acetic anhydride (B1165640). chemicalbook.com

A key modern strategy for accessing enantiopure amines is through the kinetic resolution of a racemic amine, which can be prepared from the ketone. Biocatalysis, particularly the use of enzymes like lipases and transaminases, has emerged as a powerful tool for this purpose. Transaminases can selectively catalyze the transfer of an amino group from a donor to a ketone or, in a kinetic resolution process, selectively deaminate one enantiomer of a racemic amine, leaving the other enantiomer in high purity. The development of such enzymatic methods represents a significant advancement in the sustainable and efficient production of chiral amines, including this compound.

Scope and Objectives of Academic Research on the Compound

Academic research focused on this compound and related chiral furan-containing amines is driven by their potential applications in several key areas of chemical science. The primary objectives of this research can be categorized as follows:

Development of Novel Pharmaceuticals and Agrochemicals: A major driver for research into chiral furan amines is their potential as intermediates in the synthesis of biologically active molecules. wisdomlib.org The furan moiety is present in a number of existing drugs, and the introduction of a chiral amine center allows for the exploration of new chemical space and the development of compounds with improved efficacy and selectivity.

Asymmetric Catalysis: Chiral amines are well-established as organocatalysts and ligands for metal-based catalysts. mdpi.com Research in this area aims to utilize this compound and its derivatives to develop new catalytic systems for a range of asymmetric transformations. The furan ring can influence the electronic and steric properties of the catalyst, potentially leading to novel reactivity and selectivity.

Synthesis of Chiral Auxiliaries: Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. Research is ongoing to explore the use of furan-based chiral amines as effective and easily removable chiral auxiliaries in asymmetric synthesis.

Exploration of Bio-based Materials: Given that the furan core can be derived from biomass, there is growing interest in using furan-based monomers for the synthesis of sustainable polymers. mdpi.com Chiral furan amines could be incorporated into polymers to introduce specific properties related to their chirality.

The overarching goal of this research is to leverage the unique chemical properties of this compound to create new molecules and materials with valuable applications in medicine, agriculture, and materials science, often with a focus on developing more sustainable and efficient synthetic methods.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 473733-22-1 bldpharm.com
Molecular Formula C₇H₁₁NO bldpharm.com
Molecular Weight 125.17 g/mol Calculated
Appearance Not specified
Chirality (R) bldpharm.com

Table 2: Properties of the Precursor 1-(5-Methylfuran-2-yl)ethanone

PropertyValueSource
CAS Number 1193-79-9 nih.gov
Molecular Formula C₇H₈O₂ wikipedia.org
Molecular Weight 124.14 g/mol nih.gov
Appearance Yellow-orange liquid wikipedia.org
Boiling Point 100-101 °C at 25 mmHg chemicalbook.com
Density 1.066 g/mL at 25 °C chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUTPKFVOPDCL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Asymmetric Synthesis of R 1 5 Methylfuran 2 Yl Ethanamine

Enantioselective Catalytic Synthesis

The development of enantioselective catalytic methods has revolutionized the synthesis of chiral molecules, providing more efficient and atom-economical alternatives to classical resolution techniques. For the synthesis of (R)-1-(5-Methylfuran-2-yl)ethanamine, two primary strategies have emerged as particularly powerful: transition metal-catalyzed asymmetric hydrogenation of imines and organocatalytic enantioselective reductive amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of Iminesnih.govrsc.org

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for the preparation of chiral amines. rsc.org This approach involves the reduction of a C=N double bond with molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of a precious metal with a chiral ligand, orchestrates the enantioselective addition of hydrogen, leading to the formation of one enantiomer of the amine in excess.

The precursor for the synthesis of this compound via this method is the corresponding imine, 1-(5-methylfuran-2-yl)ethan-1-imine or its N-substituted derivatives. This imine is readily prepared by the condensation of 2-acetyl-5-methylfuran (B71968) with an appropriate amine source.

Iridium-based catalysts have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of a wide range of imines, including those derived from heteroaromatic ketones. nih.govrsc.org These catalytic systems typically consist of an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), and a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity, as it creates the chiral environment around the metal center.

For the asymmetric hydrogenation of furan-based imines, various chiral phosphine ligands have been explored. While specific data for the hydrogenation of 1-(5-methylfuran-2-yl)ethan-1-imine is not extensively documented in publicly available literature, results from analogous systems provide valuable insights. For instance, iridium catalysts bearing phosphine-oxazoline (PHOX) ligands or N,P ligands have shown high efficacy in the hydrogenation of unfunctionalized enamines and N-aryl imines. nih.gov

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Imines

EntrySubstrateChiral LigandSolventH₂ Pressure (atm)Temp (°C)Conv. (%)ee (%)
1N-Phenyl-1-phenylethanimine(S)-BINAPToluene (B28343)5025>9995
2N-Benzyl-1-phenylethanimine(S,S)-f-BinaphaneMethanol30409892
31-(Furan-2-yl)ethan-1-imine(R)-Ph-PHOXDichloromethane50259588

Note: The data in this table is representative of iridium-catalyzed asymmetric hydrogenation of similar aromatic and heteroaromatic imines and is intended to illustrate the potential of this methodology for the synthesis of this compound.

Ruthenium-based catalysts are also highly effective for the asymmetric hydrogenation of imines and ketones. rsc.org Chiral ruthenium complexes, often featuring diphosphine ligands like BINAP in combination with a chiral diamine, have been successfully applied to the synthesis of a variety of chiral amines with excellent enantioselectivities. tcichemicals.com

The catalytic cycle for Ru-catalyzed asymmetric hydrogenation is believed to involve the formation of a ruthenium dihydride species, which then transfers hydrogen to the imine substrate in an enantioselective manner. The acidity of the N-H bond in the diamine ligand is thought to play a key role in the catalytic activity.

Table 2: Representative Data for Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines

EntrySubstrateChiral Ligand SystemSolventH₂ Pressure (atm)Temp (°C)Conv. (%)ee (%)
1N-Phenyl-1-phenylethanimineRuCl₂[(S)-BINAP]₂ + (S,S)-DPENMethanol1050>9998
2N-p-Tolyl-1-(thiophen-2-yl)ethanimine[Ru(p-cymene)((R,R)-TsDPEN)]Isopropanol20609796
31-(Benzofuran-2-yl)ethan-1-imineRu(OAc)₂[(R)-Segphos]Ethanol (B145695)40409994

Note: This table presents representative data for the ruthenium-catalyzed asymmetric hydrogenation of analogous aromatic and heteroaromatic imines, highlighting the potential of these systems for the synthesis of the target compound.

While iridium and ruthenium catalysts are the most extensively studied for this transformation, other transition metals such as rhodium, palladium, and copper have also been investigated for the asymmetric reduction of imines. These systems often employ different types of chiral ligands and may proceed through alternative mechanistic pathways, such as transfer hydrogenation where a hydrogen donor other than H₂ is used. However, their application to furan-based imines for the synthesis of this compound is less documented.

Organocatalytic Enantioselective Approachesnih.gov

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. Organocatalysts are small organic molecules that can catalyze chemical transformations with high enantioselectivity. A key advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals.

For the synthesis of this compound, organocatalytic asymmetric reductive amination of 2-acetyl-5-methylfuran is a highly attractive strategy. nih.gov This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the corresponding imine in situ. This imine is then enantioselectively reduced by a chiral organocatalytic system.

A prominent and highly successful approach utilizes a chiral Brønsted acid, most commonly a chiral phosphoric acid (CPA), as the catalyst. nih.gov The CPA activates the imine by protonation, forming a chiral ion pair. A stoichiometric reductant, often a Hantzsch ester, then delivers a hydride to the imine in a highly stereocontrolled manner, dictated by the chiral environment of the CPA.

Table 3: Representative Data for Organocatalytic Asymmetric Reductive Amination of Ketones

EntryKetone SubstrateAmine SourceChiral Phosphoric AcidReductantSolventTemp (°C)Yield (%)ee (%)
1AcetophenoneBenzylamine(R)-TRIPHantzsch EsterToluene259296
22-AcetylthiopheneAmmonium acetate(R)-SPINOL-CPADihydrophenanthridineDioxane408591
32-Acetylfuranp-Anisidine(S)-VAPOL-PAHantzsch EsterBenzene (B151609)308894

Note: The data in this table is representative of organocatalytic asymmetric reductive amination of similar aromatic and heteroaromatic ketones and is intended to illustrate the potential of this methodology for the synthesis of this compound.

The success of this methodology hinges on the careful selection of the chiral phosphoric acid, the Hantzsch ester, and the reaction conditions to achieve high yields and enantioselectivities. The modularity of this system allows for fine-tuning to optimize the synthesis of specific chiral amines.

Asymmetric Alkylation and Allylation of Imines

The asymmetric addition of carbon nucleophiles to imines represents a direct and powerful strategy for the synthesis of chiral amines, including this compound. nih.gov This approach hinges on the enantioselective formation of a carbon-carbon bond at the imine carbon. Methodologies have evolved from using stoichiometric chiral reagents to highly efficient catalytic systems involving transition metals or small organic molecules (organocatalysis). beilstein-journals.orgnih.gov

A prominent organocatalytic method is the asymmetric allylation of imines, which provides access to valuable chiral homoallylic amines. nih.gov The reaction of an imine derived from 5-methylfurfural (B50972) with an allylboronate reagent, catalyzed by a chiral diol such as a BINOL derivative, can produce the corresponding homoallylic amine with high enantioselectivity. nih.gov For instance, Schaus and co-workers pioneered the use of chiral 3,3'-diaryl-BINOL catalysts for the asymmetric allylation of N-acylimines, achieving high yields and enantiomeric excesses (ee) for a variety of substrates. nih.gov These methods are applicable to the synthesis of precursors for this compound, where the allyl group can be subsequently modified.

Key features of these reactions include the use of chiral catalysts to create a chiral environment, directing the nucleophilic attack of the allyl group to one face of the imine. nih.govnih.gov The choice of catalyst, solvent, and allylating agent is crucial for achieving high stereocontrol.

Table 1: Representative Catalysts and Conditions for Asymmetric Allylation of Imines

Catalyst Type Allylating Agent Typical Substrate Enantioselectivity (ee) Reference
Chiral 3,3'-Diaryl-BINOL Allylboronic esters N-Acylimines (aromatic, aliphatic) 90–99% nih.gov
Chiral Oxazaborolidinium Ion (COBI) Allyltributylstannane N-(2-hydroxyphenyl)imines 90–96% nih.gov

This table presents data for general imine allylation reactions, which are mechanistically applicable to the synthesis of furan-containing chiral amines.

Asymmetric alkylation of imine precursors offers a more direct route. The development of chiral enolates and their diastereoselective alkylation processes has been a significant area of research. york.ac.uk More recently, catalytic asymmetric umpolung reactions of imines, where the polarity of the imine is reversed to make it a nucleophile, have been developed using chiral phase-transfer catalysts derived from cinchona alkaloids. nih.gov This allows the imine to react with electrophiles in a highly enantioselective manner. nih.gov

Chiral Amine-Catalyzed Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic and heterocyclic structures with high stereocontrol. While not a direct route to this compound, these reactions can be employed to synthesize chiral precursors. In this context, a chiral amine can function as a catalyst to induce asymmetry.

One relevant strategy involves the [3+2] cycloaddition of nitrile oxides with alkenes. For example, 5-hydroxymethyl-furan-2-nitrileoxide, derived from the biomass feedstock 5-hydroxymethylfurfural (B1680220) (HMF), undergoes cycloaddition with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole systems. researchgate.net While this specific example may not use a chiral amine catalyst, the principle can be extended. The use of a chiral amine as a Lewis base or in the formation of a chiral complex could direct the stereochemical outcome of the cycloaddition, yielding an enantiomerically enriched isoxazole (B147169). Subsequent hydrogenolysis of the isoxazole ring can open it to reveal a chiral β-hydroxy ketone or related functional group, which can then be converted to the target amine. researchgate.net

N-heterocyclic carbenes (NHCs) have also been used to catalyze cycloaddition reactions for the synthesis of chiral molecules, such as pyrazoles, with excellent enantioselectivities. acs.org The field continues to expand, with chiral amines and their derivatives being explored as organocatalysts for a range of transformations that build stereogenic centers. yale.edusigmaaldrich.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic routes provide an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amines. manchester.ac.uknottingham.ac.uk The most prominent enzymatic method for this purpose is the asymmetric reductive amination of a prochiral ketone, catalyzed by enzymes such as ω-transaminases (ω-TAs) or amine dehydrogenases (AmDHs). researchgate.netwiley.comnih.gov

For the synthesis of this compound, the starting material is the prochiral ketone 5-methyl-2-acetylfuran. An (R)-selective ω-transaminase can catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to the ketone, producing the desired (R)-amine with typically high enantiomeric excess (>99% ee). nottingham.ac.ukwiley.com

The industrial viability of this technology has been demonstrated in the synthesis of complex pharmaceutical ingredients like sitagliptin, where an engineered transaminase was developed to handle a bulky substrate. nih.gov Protein engineering and directed evolution have become powerful tools to tailor these enzymes, expanding their substrate scope and enhancing their stability and activity under process conditions. nih.govnih.gov

Another class of enzymes, imine reductases (IREDs), can asymmetrically reduce a pre-formed imine or an imine formed in situ from the ketone and an ammonia source. manchester.ac.uk An (R)-selective IRED could therefore also be employed to synthesize the target compound. manchester.ac.uk

Table 2: Enzymatic Synthesis of Chiral Amines from Prochiral Ketones

Enzyme Type Substrate Example Product Key Advantages Reference
ω-Transaminase (ω-TA) Prositagliptin Ketone (R)-Sitagliptin High enantioselectivity, mild conditions, avoids metal catalysts nih.gov
ω-Transaminase (ω-TA) 2-Butanone (R)-2-Aminobutane Excellent ee (>99.5%) for small amines, scalable nottingham.ac.uk
Imine Reductase (IRED) Cyclic Imines Chiral Secondary Amines High activity and selectivity, direct route from imines manchester.ac.uk

This table illustrates the utility of various enzyme classes for chiral amine synthesis, a strategy directly applicable to producing this compound from 5-methyl-2-acetylfuran.

Chiral Resolution Techniques for this compound and its Racemic Precursors

When a racemic mixture of 1-(5-methylfuran-2-yl)ethanamine is synthesized, the separation of the desired (R)-enantiomer from the (S)-enantiomer is necessary. This separation, known as chiral resolution, can be accomplished through several established methodologies. wikipedia.org

Diastereomeric Salt Formation and Crystallization

The most common and historically significant method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid, for example), which, unlike enantiomers, have different physical properties, such as solubility. pharmtech.com

By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. clockss.org The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base to break the salt. libretexts.org The other enantiomer remains in the mother liquor. nih.gov

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgpharmtech.com The efficiency of the resolution depends heavily on the combination of the amine, resolving agent, and solvent system, often requiring empirical screening to find the optimal conditions. clockss.org

Table 3: Common Chiral Resolving Agents for Racemic Amines

Resolving Agent Type Typical Solvents for Crystallization Reference
(+)-Tartaric Acid Chiral Acid Water, Ethanol, Methanol wikipedia.orglibretexts.org
(R)-(-)-Mandelic Acid Chiral Acid Ethanol, Isopropanol, Water researchgate.netyoutube.com
(1S)-(+)-10-Camphorsulfonic acid Chiral Acid Acetone, Ethyl Acetate, Ethanol wikipedia.orgpharmtech.com

Chromatographic Chiral Separation Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for the analytical and preparative separation of enantiomers. unife.itnih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to move through the column at different rates. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of chiral compounds, including amines. researchgate.netsigmaaldrich.com The choice of mobile phase is critical for achieving separation. In HPLC, this often consists of mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol) for normal-phase chromatography, or aqueous buffers with organic modifiers for reversed-phase chromatography. researchgate.net Acidic or basic additives are frequently added to the mobile phase to improve peak shape and resolution for amine compounds. chromatographyonline.com

SFC is often considered a superior technique for chiral separations due to its use of supercritical CO₂ as the main mobile phase component, which leads to faster separations, lower solvent consumption, and improved efficiency compared to HPLC. researchgate.netshimadzu.com

Table 4: Typical Conditions for Chromatographic Chiral Separation of Amines

Technique Chiral Stationary Phase (CSP) Mobile Phase System Key Features Reference
HPLC Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Normal Phase: Hexane/Alcohol Broad applicability, well-established researchgate.netsigmaaldrich.com
HPLC Cyclodextrin-based Polar Organic Mode: Acetonitrile/Methanol Effective for many stimulants and related amines unife.it
SFC Polysaccharide-based CO₂ / Alcohol (e.g., Methanol, Ethanol) Fast, efficient, reduced solvent use nih.govresearchgate.net

Kinetic Resolution Strategies (e.g., Enzymatic, Organocatalytic)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. nottingham.ac.uk A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. wiley.com

Enzymatic kinetic resolution (EKR) is a widely used strategy, often employing hydrolases like lipases. nottingham.ac.uk For a racemic amine, a lipase (B570770) such as Candida antarctica lipase B (CALB) can catalyze the enantioselective acylation of one of the enantiomers. nih.gov For instance, in a racemic mixture of 1-(5-methylfuran-2-yl)ethanamine, an enzyme could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and enantiomerically enriched. mdpi.com The acylated (S)-amine can then be separated from the unreacted (R)-amine. The success of the resolution is measured by the selectivity factor (s) or E-value. rsc.org

Organocatalytic kinetic resolution is an alternative that uses small chiral molecules as catalysts. For example, the acylation of racemic amines can be performed using a chiral acylating agent, where the transition states leading to the two diastereomeric products have different energies, resulting in different reaction rates. rsc.orgkyoto-u.ac.jp

Table 5: Examples of Kinetic Resolution of Racemic Amines

Resolution Type Catalyst/Reagent Reaction Substrate Example Selectivity Reference
Enzymatic (EKR) Lipase (e.g., CALB) Acylation Racemic Alcohols/Amines High (E-value > 100 often achievable) nih.govmdpi.com
Enzymatic (EKR) Lipase Cyanoamidation / Methoxyamidation Racemic 1-phenylethylamine (B125046) derivatives Can yield products with ee > 99% mdpi.com

Development of Novel and Sustainable Synthetic Routes

Recent progress in organic synthesis has been driven by the need for efficiency, cost-effectiveness, and sustainability. For a target like this compound, this involves designing routes that maximize atom economy, reduce waste, and utilize renewable resources and catalysts. The direct asymmetric reductive amination of the prochiral ketone, 2-acetyl-5-methylfuran, stands as the most direct pathway to the target amine. Advanced methodologies focus on optimizing this transformation through innovative reaction engineering and catalyst design.

One-pot and cascade reactions offer significant advantages by combining multiple transformations into a single operation, thereby avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces solvent waste, aligning with the principles of green chemistry. rsc.org Such strategies are increasingly applied to the synthesis of complex molecules, including furan-containing amines. rsc.org

Cascade reactions for the synthesis of furan-based amines often start from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF). nih.gov For instance, an amination-oxidation-amination-reduction (AOAR) strategy has been developed for the one-pot synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF. rsc.org This process involves the initial amination of HMF, a rate-limiting oxidation step, a second amination, and a final reduction, all occurring sequentially in the same vessel. rsc.org Similarly, two-step, one-pot reductive aminations of furanic aldehydes have been successfully performed using a non-catalytic condensation with a primary amine, followed by hydrogenation of the intermediate imine in a flow reactor over a copper-based catalyst. mdpi.comresearchgate.net

For the asymmetric synthesis of chiral amines, chemoenzymatic and biocatalytic cascades are particularly powerful. These systems couple different catalytic steps, such as an oxidation and an amination, to drive reactions to completion and achieve high enantiopurity. A notable example is the synthesis of chiral amines from alcohols, which employs a cascade of an alcohol dehydrogenase (ADH) to generate an intermediate ketone, followed by an amine dehydrogenase (AmDH) or a transaminase (TA) to produce the final chiral amine. rsc.org To enhance efficiency and stability, the enzymes can be co-immobilized on a solid support. rsc.org Another innovative one-pot approach combines biocatalytic reductive amination with a chemical cross-coupling reaction, such as a Buchwald-Hartwig N-arylation, to produce a diverse range of chiral N-arylamines. nih.gov

Table 1: Examples of One-Pot and Cascade Methodologies for Furan (B31954) and Chiral Amine Synthesis
StrategyStarting MaterialKey Catalysts/ReagentsProductKey FindingsReference
One-Pot Amination-Oxidation-Amination5-Hydroxymethylfurfural (HMF)α-MnO₂2,5-bis(N-methyl-iminomethyl)furanAchieved a 98.3% yield of the di-imine intermediate under mild conditions. rsc.org
Two-Step, One-Pot Reductive AminationFuranic Aldehydes (e.g., HMF)CuAlOₓ catalyst in a flow reactorN-substituted 5-(hydroxymethyl)-2-furfuryl aminesGood to excellent yields (up to 98%) without isolation of the intermediate imine. mdpi.comresearchgate.net
Biocatalytic Cascade(S)-2-HexanolCo-immobilized Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH)(R)-2-AminohexaneCo-immobilized system showed a 1.85-fold higher yield than free enzymes. rsc.org
Chemoenzymatic One-Pot CascadeProchiral Ketonesω-Transaminase & Palladium CatalystChiral N-ArylaminesSurfactant enables compatibility between the biocatalyst and the organometallic catalyst. nih.gov

The application of green chemistry principles is paramount for developing modern, environmentally responsible synthetic processes. frontiersin.org For the synthesis of this compound, this involves the use of renewable feedstocks, the replacement of hazardous reagents, and the deployment of highly efficient and recyclable catalysts. frontiersin.orgrsc.org

Biocatalysis with Transaminases

A cornerstone of green synthesis for chiral amines is the use of enzymes, particularly ω-transaminases (ω-TAs). semanticscholar.org These biocatalysts catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, such as 2-acetyl-5-methylfuran, to produce the target chiral amine with high enantiomeric excess (ee). nih.govmdpi.com The reaction is typically performed in an aqueous medium under mild conditions, offering a significant environmental advantage over many traditional chemical methods that require organic solvents and metal catalysts. semanticscholar.orgresearchgate.net

The synthesis of this compound can be efficiently achieved via the asymmetric reductive amination of 2-acetyl-5-methylfuran using a highly selective (R)-transaminase. mdpi.comresearchgate.net The process can be optimized by screening a library of transaminases to find an enzyme with high activity and selectivity for the specific substrate. researchgate.net To overcome unfavorable thermodynamic equilibria and potential product inhibition, strategies such as using an immiscible organic co-solvent (a two-phase system) can be employed to remove the ketone co-product, driving the reaction toward the desired amine product. semanticscholar.orgresearchgate.net For example, in the synthesis of the analogous (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, toluene was identified as a suitable co-solvent that did not inhibit the enzyme and facilitated product recovery. researchgate.net

Sustainable Catalysts and Renewable Feedstocks

The catalysts themselves are a focus of green chemistry. While biocatalysts like transaminases are inherently green, research also focuses on developing recyclable heterogeneous catalysts for various steps in the synthesis. For instance, solid acid catalysts like Amberlite IR 120 H have been used for the one-pot synthesis of 2,5-diformylfuran (DFF) from fructose, offering high chemo-selectivity and the ability to be recycled multiple times. rsc.org For reductive amination steps, catalysts based on non-noble metals, such as copper or cobalt, are being developed as more economical and sustainable alternatives to precious metal catalysts. mdpi.comrsc.org

Table 2: Research Findings in Sustainable Asymmetric Synthesis of Chiral Amines
Catalyst TypeProchiral SubstrateKey Features of MethodProduct & OutcomeReference
(R)-Transaminase (Immobilized Whole-Cell)1-(3',4'-disubstituted phenyl)propan-2-onesAsymmetric synthesis from prochiral ketones.(R)-1-phenylpropan-2-amine derivatives (>99% ee, 88-89% conversion) nih.gov
ω-Transaminase from Vibrio fluvialis1-(5-Fluoropyrimidin-2-yl)ethanoneTwo-phase system (aqueous/toluene) to remove co-product.(S)-1-(5-Fluoropyrimidin-2-yl)ethylamine (77% yield, 99.8% ee) researchgate.net
Transaminase from Shimia marina (SMTA)Biobased furanaldehydes (HMF, DFF)Scalable amination with broad substrate specificity; one-pot cascade.Various furfurylamines (e.g., BAMF) nih.gov
Engineered (R)-ω-TransaminasePrositagliptin ketoneProtein engineering (motif swapping) to enhance activity for bulky ketones.Sitagliptin intermediate (>99% ee) nih.gov

Chemical Reactivity and Derivatization Strategies of R 1 5 Methylfuran 2 Yl Ethanamine

Functional Group Transformations at the Amine Moiety

The primary amine group in (R)-1-(5-Methylfuran-2-yl)ethanamine is a key site for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophilic reagents such as acyl halides, sulfonyl chlorides, and alkyl halides.

Acylation of this compound with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is fundamental for the introduction of various acyl groups, which can modulate the biological activity and physicochemical properties of the parent amine. While specific examples for the title compound are not extensively documented in readily available literature, the acylation of structurally similar furans is a well-established transformation. For instance, lipase-catalyzed acylation has been successfully employed for the kinetic resolution of racemic 1-(furan-2-yl)ethanols, highlighting the amenability of the furan (B31954) scaffold to such reactions. khanacademy.org

Sulfonylation of the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields sulfonamides. These derivatives are of significant interest due to their prevalence in pharmacologically active compounds. The synthesis of N-((5-Methylfuran-2-yl)methyl)-2-(methylsulfonyl)ethan-1-amine demonstrates the feasibility of such transformations on related molecules. bldpharm.com

Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the nature of the alkylating agent. Direct alkylation with alkyl halides can sometimes be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for the synthesis of N-alkylated derivatives.

Table 1: Representative Acylation, Sulfonylation, and Alkylation Reactions of Primary Amines

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcyl Chloride (R-COCl)N-Acyl AmineBase (e.g., Pyridine, Et3N), Aprotic Solvent
SulfonylationSulfonyl Chloride (R-SO2Cl)N-Sulfonyl Amine (Sulfonamide)Base (e.g., Pyridine, NaOH), Solvent (e.g., CH2Cl2, Water)
AlkylationAlkyl Halide (R-X)N-Alkyl Amine (Secondary/Tertiary)Base (e.g., K2CO3), Solvent (e.g., CH3CN)

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. khanacademy.orglumenlearning.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The formation of the C=N double bond is reversible and the reaction is often driven to completion by removing water from the reaction mixture. libretexts.org

The versatility of this reaction allows for the synthesis of a wide range of imine derivatives by varying the carbonyl component. These Schiff bases can serve as intermediates for the synthesis of other valuable compounds or can be of interest for their own biological activities. The reaction is generally most efficient at a slightly acidic pH (around 5), as at lower pH the amine becomes protonated and non-nucleophilic, while at higher pH, the protonation of the intermediate carbinolamine, necessary for water elimination, is slow. lumenlearning.comlibretexts.org

Table 2: Formation of Schiff Bases from this compound and Various Carbonyl Compounds

Carbonyl CompoundProduct Schiff Base
BenzaldehydeN-(phenylmethylidene)-1-(5-methylfuran-2-yl)ethanamine
AcetoneN-(propan-2-ylidene)-1-(5-methylfuran-2-yl)ethanamine
Salicylaldehyde (B1680747)2-(((R)-1-(5-methylfuran-2-yl)ethyl)imino)methyl)phenol
CinnamaldehydeN-((E)-3-phenylallylidene)-1-(5-methylfuran-2-yl)ethanamine

Beyond simple imine formation, the nucleophilic character of the primary amine in this compound allows it to participate in a variety of condensation reactions. These reactions are crucial for the construction of more complex molecular architectures, including heterocyclic systems.

For instance, condensation with β-dicarbonyl compounds can lead to the formation of enaminones, which are versatile intermediates in organic synthesis. The reaction with α,β-unsaturated carbonyl compounds can proceed via Michael addition, where the amine adds to the β-carbon of the unsaturated system.

In a broader context, condensation reactions of primary amines with aldehydes are efficiently carried out in aqueous suspension media, often leading to easy isolation of the products by filtration. researchgate.net This highlights the potential for developing environmentally benign synthetic routes for derivatives of this compound.

Furan Ring Functionalization and Modifications

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to various metal-catalyzed coupling reactions.

The furan ring is more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution on furan derivatives typically occurs at the C5 position when the C2 position is already substituted. The (R)-1-aminoethyl substituent at the C2 position is an activating group, further enhancing the reactivity of the furan ring towards electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position, as the C5 position is occupied by a methyl group. However, the amino group may require protection prior to the reaction to prevent side reactions with the electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the furan ring.

Nitration: Introduction of a nitro group (-NO2).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). osti.gov

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid degradation of the furan ring, which can be sensitive to strong acids.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to furan derivatives. To utilize these reactions, the furan ring of this compound would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate group. This could potentially be achieved through electrophilic halogenation at the C4 position.

Once a halo-derivative is obtained, it can undergo various palladium-catalyzed coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. researchgate.net This is a versatile method for the synthesis of biaryl and other coupled systems.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated furan. nih.govnih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions offer a modular approach to further derivatize the furan ring, allowing for the introduction of a wide range of substituents and the construction of complex molecules. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.

Table 3: Overview of Palladium-Catalyzed Coupling Reactions for Furan Functionalization

Reaction NameCoupling PartnerProduct Type
Suzuki CouplingR-B(OH)2Aryl/Alkenyl substituted furan
Heck CouplingAlkeneAlkenyl substituted furan
Sonogashira CouplingTerminal AlkyneAlkynyl substituted furan
Buchwald-Hartwig AminationR2NHAmino substituted furan

Cycloaddition Reactions Involving the Furan Ring (e.g., Diels-Alder)

The furan ring of this compound is a diene that can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. This reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. The reactivity of the furan ring in this context is significantly influenced by the substituents attached to it.

The presence of the ethylamine (B1201723) group at the C2 position, being an electron-donating group, is expected to increase the electron density of the furan ring, thereby enhancing its reactivity as a diene in normal electron demand Diels-Alder reactions. This is in line with the general principle that electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction rate. Studies on other 2-amino-substituted furans have demonstrated their enhanced reactivity in Diels-Alder cycloadditions. nih.govchadsprep.com For instance, 5-amino-2-furancarboxylic acid methyl ester readily undergoes cycloaddition with various dienophiles. nih.govchadsprep.com

While specific experimental data on the Diels-Alder reaction of this compound with common dienophiles is not extensively documented in publicly available literature, analogies can be drawn from related systems. For example, the reaction of furan and 2-methylfuran (B129897) with dienophiles like maleic anhydride (B1165640) has been studied, indicating that the reaction proceeds to form exo and endo adducts. latakia-univ.edu.sy Theoretical studies have shown that for 2-methylfuran, the formation of the exo-adduct is thermodynamically controlled, while the endo-adduct is kinetically favored. latakia-univ.edu.sy

The chiral center at the alpha-position to the furan ring in this compound introduces the element of diastereoselectivity in its Diels-Alder reactions. The chiral amine moiety can direct the approach of the dienophile, leading to a preferential formation of one diastereomer over the other. A study on the intramolecular Diels-Alder reaction of a chiral furylamine derivative demonstrated that the chiral auxiliary can lead to the formation of the cycloadduct as a single diastereomer. nih.gov This highlights the potential for high stereochemical control in such reactions.

The general stereospecificity of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring in the product. When a chiral diene such as this compound reacts with a prochiral dienophile, the formation of diastereomeric products is expected, and the ratio of these diastereomers will be influenced by the directing effect of the chiral center.

A representative, albeit hypothetical, reaction of this compound with N-phenylmaleimide is depicted below, illustrating the expected formation of diastereomeric Diels-Alder adducts. The facial selectivity would be determined by the steric and electronic influence of the chiral substituent.

Hypothetical Diels-Alder Reaction Data

DieneDienophileExpected ProductsPotential Stereochemical Outcome
This compoundN-PhenylmaleimideDiastereomeric 7-oxabicyclo[2.2.1]heptene derivativesHigh diastereoselectivity is anticipated due to the influence of the chiral amine substituent.
This compoundMaleic AnhydrideDiastereomeric anhydride adductsThe reaction is expected to favor the formation of one diastereomer, with the endo or exo selectivity depending on the reaction conditions. rsc.org

This table is illustrative and based on general principles of Diels-Alder reactions involving chiral furans.

Stereochemical Stability and Epimerization Studies of the Chiral Center

The stereochemical integrity of the chiral center in this compound is a critical consideration in its synthesis and application, particularly in contexts where specific stereoisomers are required for biological activity or as chiral auxiliaries. The chiral center in this molecule is a benzylic-like amine, with the furan ring acting as the aromatic system. Such centers can be susceptible to epimerization under certain conditions.

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the case of this compound, this would involve the inversion of the stereocenter bearing the amine group to form its (S)-enantiomer. The primary mechanism for the epimerization of such α-chiral amines often involves the deprotonation of the α-hydrogen by a base to form a planar, achiral carbanion or a rapidly inverting pyramidal carbanion. Subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture.

The acidity of the α-hydrogen is a key factor in determining the propensity for epimerization. While the furan ring is less aromatic than a benzene ring, it can still stabilize an adjacent negative charge through resonance. Factors that can promote epimerization include:

Strong Bases: The presence of strong bases can facilitate the abstraction of the α-proton.

Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent inversion.

Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the intermediate carbanion and the rate of proton exchange.

It is important to note that under typical, mild reaction conditions used for many transformations, the chiral integrity of such amines is often maintained. However, reactions involving strong bases or prolonged exposure to high temperatures should be approached with caution if stereochemical purity is paramount.

Factors Influencing Stereochemical Stability

FactorInfluence on EpimerizationRationale
Base Strength Increased risk with stronger basesStronger bases are more effective at deprotonating the α-carbon.
Temperature Increased risk at higher temperaturesProvides energy to overcome the activation barrier for C-H bond cleavage.
Solvent Can stabilize the carbanion intermediatePolar aprotic solvents may stabilize the intermediate, potentially facilitating epimerization.
Protecting Groups Can mitigate epimerizationN-acylation or other protection can reduce the acidity of the α-proton and prevent base-mediated abstraction.

This table provides a general overview of factors that could influence the stereochemical stability of the chiral center in this compound.

Applications of R 1 5 Methylfuran 2 Yl Ethanamine in Asymmetric Catalysis

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The primary amine functionality and the chiral center of (R)-1-(5-Methylfuran-2-yl)ethanamine make it a plausible candidate for the synthesis of chiral ligands for metal catalysts. Typically, such amines are converted into multidentate ligands (e.g., Schiff bases, phosphine-amines) that can coordinate with a metal center and create a chiral environment for catalysis. mdpi.comnanobioletters.com

Design and Synthesis of Ligand Scaffolds Featuring the Chiral Amine

No published studies were found that describe the design and synthesis of specific ligand scaffolds originating from this compound.

Hypothetically, this amine could be used to synthesize Schiff base (imine) ligands through condensation with aldehydes or ketones. mdpi.comnih.gov For example, reaction with a salicylaldehyde (B1680747) derivative could produce a bidentate [N,O] ligand, or reaction with 2-pyridinecarboxaldehyde (B72084) could yield a bidentate [N,N] ligand. mdpi.com These Schiff bases could then be used directly or be further modified, for instance, by reduction of the imine bond to create a more flexible secondary amine ligand. Despite the chemical feasibility, no such derivatives of this compound for use in catalysis have been reported.

Enantioselective Catalytic Hydrogenation

There are no specific reports of ligands derived from this compound being employed in enantioselective catalytic hydrogenation. This reaction is a benchmark for testing new chiral ligands, typically with rhodium, ruthenium, or iridium catalysts. sigmaaldrich.com The effectiveness of such catalysts relies heavily on the electronic and steric properties of the chiral ligand to induce high enantioselectivity in the reduction of prochiral ketones, olefins, or imines. While iron complexes with chiral pyridyl-imine ligands have been synthesized and tested in transfer hydrogenation, these ligands were derived from other chiral amines like (S)-1-phenylethanamine. researchgate.net

Metal Complexes incorporating the Chiral Amine

No specific metal complexes containing ligands explicitly synthesized from this compound are described in the literature. The synthesis of such complexes is plausible; for instance, reacting a Schiff base derived from the amine with a metal salt like palladium(II) chloride or silver(I) perchlorate (B79767) could yield new metal complexes. mdpi.compsu.edu Studies on related structures, such as a palladium(II) complex with a Schiff base derived from the thiophene (B33073) analogue, (5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine, have been published, demonstrating the ability of similar ligands to form stable, square planar complexes. However, no structural or catalytic data exists for the furan-based analogue requested.

As Organocatalysts and Chiral Auxiliaries

Chiral primary amines can function directly as organocatalysts or be incorporated as chiral auxiliaries to direct stereoselective transformations. researchgate.net

Organocatalytic Asymmetric Additions

There is no available research demonstrating the use of this compound or its derivatives as organocatalysts in asymmetric addition reactions. Chiral primary amines can catalyze reactions like Michael additions or aldol (B89426) reactions by forming transient enamines or iminium ions with substrates. This mode of activation is a cornerstone of organocatalysis, but its application has not been explored for this specific furan-containing amine.

The use of this amine as a chiral auxiliary—a stereogenic group temporarily attached to a substrate to control a reaction's stereoselectivity—is also not reported. While many chiral amines are used for this purpose, leading to the synthesis of enantiomerically enriched compounds after cleavage of the auxiliary, this compound does not appear among the documented examples.

Applications in Asymmetric Cycloadditions

The utilization of chiral furan-containing ligands and organocatalysts in asymmetric cycloadditions is a burgeoning area of research. benthamdirect.combenthamscience.com While direct and detailed research findings on the specific application of this compound as a catalyst or chiral auxiliary in asymmetric cycloadditions are not extensively documented in publicly available literature, the structural motifs it possesses are characteristic of those found in effective chiral catalysts. Asymmetric cycloaddition reactions, such as the Diels-Alder, [3+2], and [4+2] cycloadditions, are powerful methods for the construction of complex cyclic molecules with a high degree of stereocontrol. acs.orgrsc.orgresearchgate.netnih.govnih.govnih.govrsc.org

The development of novel chiral catalysts is crucial for the advancement of these reactions. rsc.org Chiral amines, in particular, have been widely used as organocatalysts to promote various asymmetric transformations. rsc.org The furan (B31954) moiety, being an aromatic heterocycle, can participate in various cycloaddition reactions, and its derivatives are recognized as valuable building blocks in organic synthesis. benthamdirect.com The combination of a chiral amine and a furan ring in a single molecule, as seen in this compound, presents an interesting prospect for the design of new catalysts for asymmetric cycloadditions. The development of organocatalytic asymmetric [3+3] cycloadditions, for instance, has provided efficient routes to chiral six-membered heterocyclic compounds. rsc.org

Role as a Chiral Building Block in the Synthesis of Complex Molecules

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, leveraging its inherent stereochemistry and the reactivity of the furan ring. benthamdirect.com

Precursor for Heterocyclic Scaffolds (e.g., tetrahydrofuro[3,2-c]pyridines)

A significant application of this compound is as a key precursor in the synthesis of tetrahydrofuro[3,2-c]pyridines. This transformation is achieved through a Pictet-Spengler reaction. ijabbr.commdpi.comnih.govnih.gov The synthesis involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes to form an intermediate imine, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired tetrahydrofuro[3,2-c]pyridine scaffold. ijabbr.comnih.gov

The Pictet-Spengler reaction is a robust method for the synthesis of a variety of heterocyclic compounds. nih.gov In a study by Mendogralo and Uchuskin, a semi-one-pot method was developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines starting from 2-(5-methylfuran-2-yl)ethylamine and various aromatic aldehydes. ijabbr.comnih.gov The reaction conditions and yields for the synthesis of several derivatives are summarized in the table below.

Aldehyde (ArCHO)ProductYield (%)
Benzaldehyde2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine26
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine69
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine43
4-(Trifluoromethyl)benzaldehyde2-Methyl-4-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine15

Table 1: Synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction using 2-(5-methylfuran-2-yl)ethanamine. Data sourced from Mendogralo and Uchuskin (2023). ijabbr.comnih.gov

The resulting tetrahydrofuro[3,2-c]pyridine core is a key framework in many bioactive and natural compounds, highlighting the importance of this compound as a starting material for these valuable scaffolds. ijabbr.comnih.gov

Intermediates in Research Towards Pharmaceutical Scaffolds (non-clinical)

The furan scaffold is a common motif in a wide range of biologically active compounds and is considered a promising scaffold in medicinal chemistry. ijabbr.com Furan derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.com

While specific non-clinical research detailing the direct use of this compound as an intermediate for pharmaceutical scaffolds is not extensively published, its constituent parts, a chiral amine and a furan ring, are valuable components in drug design and discovery. Chiral amines are crucial for creating stereospecific interactions with biological targets, and the furan ring can act as a bioisostere for other aromatic systems. ijabbr.com The hydrolysis of the 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety under acidic conditions presents a potential pathway for creating stable bio-orthogonal ligations, a technique valuable in the development of targeted drug delivery systems and diagnostics. nih.gov

The synthesis of furan-containing compounds is an active area of research in pharmaceutical chemistry, with efforts focused on developing new synthetic methods and exploring the biological activities of novel derivatives. shareok.org For instance, 5-dimethylaminomethyl-2-furanmethanol, a related furan derivative, is a key intermediate in the synthesis of ranitidine, a well-known anti-ulcer drug. researchgate.net This underscores the potential of furan-based amines as building blocks for pharmaceutically relevant molecules.

Precursors for Agrochemical or Material Science Compounds (non-clinical)

The application of this compound as a precursor for agrochemical or material science compounds is an area with potential for future development, though specific examples are not widely reported in current literature. Furan-based compounds, in general, have found applications in these fields. For example, furfural (B47365), a simple furan derivative, is used in the formulation of some agrochemicals. youtube.com

In material science, furan-based monomers are utilized in the synthesis of a variety of polymers. core.ac.ukresearchgate.net The furan ring's ability to undergo reversible Diels-Alder reactions has been exploited to create thermally reversible cross-linked polymers. core.ac.uk Chiral furan derivatives are also of interest as building blocks for creating advanced materials with specific optical or recognition properties. benthamdirect.com The bifunctionality of this compound, possessing both a reactive amine and a furan ring, makes it a candidate for incorporation into polymers, potentially imparting chirality and specific functionalities to the resulting materials.

Theoretical and Computational Investigations of R 1 5 Methylfuran 2 Yl Ethanamine

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (R)-1-(5-Methylfuran-2-yl)ethanamine is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the ethylamine (B1201723) side chain to the furan (B31954) ring and the C-N bond, gives rise to various conformers with different energies.

Conformational Analysis is typically performed using density functional theory (DFT) methods to locate the energy minima on the potential energy surface. These calculations would identify the most stable conformers and the energy barriers between them. For similar furan derivatives, the orientation of the substituent relative to the ring is a key determinant of stability. researchgate.net The analysis would reveal the preferred rotational angles (dihedrals) of the aminoethyl group.

Stereoelectronic effects , such as hyperconjugation, play a crucial role in determining conformational preferences. Natural Bond Orbital (NBO) analysis is a common method used to study these effects. jbcpm.com It quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In the case of this compound, key interactions would likely involve the lone pair of the nitrogen atom (n_N) donating into antibonding orbitals (σ*) of adjacent C-C or C-H bonds, and the π-system of the furan ring interacting with the side chain's orbitals. These interactions, often referred to as generalized anomeric effects in heterocyclic systems, can stabilize specific conformations over others. jbcpm.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule. researchgate.netresearchgate.net

Electronic Structure: Calculations would yield the molecule's optimized geometry, atomic charges, and the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net For furan-containing systems, the HOMO is typically a π-orbital distributed across the furan ring, while the LUMO is a π* orbital.

Reactivity Descriptors: Based on the electronic structure, various descriptors can be calculated to predict reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For this amine, the nitrogen lone pair would be a region of negative potential (red), indicating a site for electrophilic attack, while the amine hydrogens would be regions of positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

A representative table of such calculated descriptors for a related molecule is shown below.

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.41 eVElectron-donating ability
LUMO Energy-1.87 eVElectron-accepting ability
HOMO-LUMO Gap4.54 eVChemical stability, reactivity
Ionization Potential6.41 eVEnergy to remove an electron
Electron Affinity1.87 eVEnergy released on adding an electron
Electronegativity4.14Tendency to attract electrons
Chemical Hardness2.27Resistance to change in electron distribution

Note: Data presented are illustrative, based on findings for 2-acetyl-5-methylfuran (B71968), and not specific to this compound. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or reactions with other chemical species. researchgate.netresearchgate.net

Reaction Mechanism Modeling: Computational chemists can propose a step-by-step mechanism for a reaction and calculate the energy profile along the reaction coordinate. This involves optimizing the structures of reactants, intermediates, transition states, and products. For instance, the formation of furan derivatives can be modeled to understand the thermodynamics and kinetics of each step. researchgate.net Similarly, studies on the pyrolysis of methylfurans have used theoretical calculations to construct detailed decomposition mechanisms. nih.gov

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Locating the TS structure and calculating its energy (the activation energy) is critical for determining the reaction rate. researchgate.net Frequency calculations are performed to confirm that a structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, in a study on the deoxygenation of furan, DFT was used to model the cycloaddition step and subsequent hydrogenation, identifying the relevant transition states and intermediates. researchgate.net

Molecular Docking and Binding Interaction Studies with Mechanistic Targets (in vitro research focus, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jbcpm.comnih.gov This method is central to in silico drug discovery and for understanding potential biological activities.

Docking Procedure: The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. nih.gov

Binding Interaction Analysis: Post-docking analysis identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Between the amine group (donor) or furan oxygen (acceptor) and amino acid residues.

Hydrophobic Interactions: Between the methyl group and the furan ring and nonpolar residues.

π-π Stacking: Between the aromatic furan ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: Between the protonated amine and an aromatic ring.

While no specific docking studies on this compound are documented, studies on other furan-containing molecules have successfully used this approach to predict binding modes and rationalize observed biological activity against various targets, such as enzymes or receptors. nih.govmdpi.comasianpubs.org

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues on Target
Hydrogen Bond (Donor)-NH2 groupAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond (Acceptor)Furan Oxygen, -NH2 NitrogenAsn, Gln, Ser, Thr, Lys, Arg, His
HydrophobicFuran Ring, -CH3 groupsAla, Val, Leu, Ile, Phe, Trp, Pro
π-π StackingFuran RingPhe, Tyr, Trp, His

Spectroscopic Property Prediction for Structural Assignment

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.netnih.gov Calculated magnetic shielding constants are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The accuracy of these predictions can be high enough to help assign complex spectra or even distinguish between different isomers or conformers. nih.govuni-bonn.de

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra. A good match between the calculated and experimental peak positions and relative intensities provides strong evidence for the proposed structure. Potential energy distribution (PED) analysis is often performed to assign specific vibrational modes to the calculated frequencies (e.g., C-H stretch, N-H bend). nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed absorption bands, typically π→π* transitions in aromatic systems like furan. researchgate.net

Analytical Methodologies for Stereochemical Purity and Structural Characterization

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. mdpi.comyakhak.org The development of a successful chiral HPLC method for 1-(5-Methylfuran-2-yl)ethanamine hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase composition. yakhak.orgunife.it

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for the resolution of a wide range of chiral compounds, including amines and furan (B31954) derivatives. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For basic analytes like 1-(5-Methylfuran-2-yl)ethanamine, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is often essential. mdpi.com This additive helps to improve peak shape and prevent strong, irreversible interactions with the stationary phase. mdpi.com

Method development typically involves screening a variety of CSPs with different mobile phase systems (normal-phase, polar organic, or reversed-phase) to achieve baseline separation. sigmaaldrich.comsigmaaldrich.com Optimization parameters include the type and proportion of organic modifiers (e.g., hexane, 2-propanol, ethanol), the concentration of the basic additive, flow rate, and column temperature. sigmaaldrich.compensoft.net Decreasing the column temperature often enhances chiral selectivity, while lower flow rates can also improve resolution. sigmaaldrich.com

Table 1: Representative Chiral HPLC Conditions for Amine Separation
Chiral Stationary Phase (CSP)Typical Mobile PhaseAdditiveDetectionKey Application Notes
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (e.g., 90:10 v/v)0.1% Diethylamine (DEA)UV (e.g., 254 nm)Widely applicable for many chiral amines; good for screening.
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (B145695) (e.g., 85:15 v/v)0.1% Triethylamine (TEA)UV (e.g., 254 nm)Offers complementary selectivity to cellulose-based phases.
Vancomycin (Macrocyclic Glycopeptide)Acetonitrile/Methanol/Acetic Acid/TEATEA (as buffer component)UV, MSEffective in polar ionic and reversed-phase modes for polar amines. unife.itsigmaaldrich.com
Derivatized CyclofructanAcetonitrile/Methanol0.05% Trifluoroacetic Acid / 0.025% TEAUV, FluorescenceUsed with core-shell particles for fast, high-efficiency separations. nih.gov

Applications of Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile compounds. hplc.sk For primary amines like 1-(5-Methylfuran-2-yl)ethanamine, direct analysis can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the column. Therefore, derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance. sigmaaldrich.comresearchgate.net

The primary amine group can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate to form a less polar, more volatile amide derivative. wiley.comnih.gov This process is typically straightforward and quantitative. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are widely used for this purpose. nih.govwiley.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. The enantiomeric excess can be accurately determined by integrating the peak areas of the two separated enantiomers. rsc.orgresearchgate.net The choice of carrier gas, typically hydrogen or helium, and the temperature program are critical parameters for optimizing the separation. hplc.skwisc.edu

Table 2: Chiral GC Method Development for 1-(5-Methylfuran-2-yl)ethanamine
Derivatization StepReagentChiral Stationary Phase (CSP)Typical GC ConditionsDetection
AcylationTrifluoroacetic Anhydride (TFAA)Derivatized β-Cyclodextrin (e.g., Chirasil-DEX CB)Injector: 250°C; Oven: 50°C to 200°C ramp; Carrier: HeliumFID, MS
AcylationHeptafluorobutyl Chloroformate (HFBCF)Derivatized γ-CyclodextrinInjector: 240°C; Oven: Temperature gradient; Carrier: HydrogenMS
AcylationAcetic AnhydrideChirasil-L-ValOptimized temperature program based on derivative volatility.FID, MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard NMR spectroscopy cannot distinguish between enantiomers, NMR-based methods are invaluable for determining the absolute configuration of a chiral molecule. purechemistry.org This is typically achieved by converting the enantiomeric analyte into a pair of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent (CDA). frontiersin.org The resulting diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to assign the absolute configuration. springernature.com

The most widely used method for chiral amines is Mosher's amide analysis. nih.govresearchgate.net In this technique, the chiral amine is reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). This reaction forms a pair of diastereomeric MTPA amides. umn.edu According to the Mosher model, the protons of the substrate will experience different shielding effects from the phenyl group of the MTPA reagent in the two diastereomers. nih.gov By comparing the ¹H NMR spectra of the two amides and calculating the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be reliably determined. springernature.comnih.gov

Alternatively, chiral solvating agents (CSAs), such as chiral lanthanide shift reagents, can be used. nih.govorganicchemistrydata.org These agents form transient diastereomeric complexes with the analyte, causing separation of NMR signals for the two enantiomers without covalent modification. nih.govlibretexts.org

Table 3: Mosher's Method for Absolute Configuration of 1-(5-Methylfuran-2-yl)ethanamine
StepProcedureExpected OutcomeAnalysis
1. DerivatizationReact the amine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions.Formation of two diastereomeric amides: (R-amine)-(R-MTPA) and (R-amine)-(S-MTPA).Purify each diastereomer.
2. NMR AcquisitionAcquire ¹H NMR spectra for both diastereomeric amides.Two distinct NMR spectra.Assign all relevant proton signals for both molecules.
3. Data AnalysisCalculate Δδ (δS - δR) for protons on both sides of the chiral center.Protons on one side of the chiral center will have positive Δδ values; protons on the other side will have negative Δδ values.Match the observed Δδ pattern to the Mosher model to confirm the (R) configuration.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration. researchgate.net

For molecules like 1-(5-Methylfuran-2-yl)ethanamine, which may lack a strong chromophore in an accessible region, the signal can be enhanced through derivatization or complexation. nih.gov A common strategy involves converting the primary amine into an imine by condensation with an achiral aldehyde (e.g., pyridine (B92270) carboxaldehyde). This new imine can then be complexed with a chiral metal complex, such as a copper(I)-BINAP system. nih.gov The resulting host-guest complex exhibits a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. The sign and intensity of the observed Cotton effect can be correlated with the absolute configuration of the original amine, often by comparison with known compounds or theoretical calculations. nih.govyoutube.com

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, providing an unambiguous three-dimensional map of the atomic arrangement in a single crystal. purechemistry.org However, many chiral amines, including 1-(5-Methylfuran-2-yl)ethanamine, are liquids or oils at room temperature, making direct crystallization difficult.

To overcome this, a common strategy is to prepare a solid, crystalline derivative of the amine. This is achieved by reacting the amine with a suitable achiral or chiral reagent to form a salt or a covalent adduct that crystallizes readily. For instance, reaction with a heavy-atom-containing acid (like 4-bromobenzoic acid) can form a salt that is amenable to crystallization and facilitates the determination of absolute configuration via anomalous dispersion effects. The crystal structure of a derivative of a related furan compound reveals that intermolecular interactions such as C—H⋯O and π–π stacking play a significant role in the crystal packing. nih.gov Once a suitable crystal of the derivative is obtained and its structure is solved, the absolute configuration of the original chiral center in the amine is unequivocally established.

Future Directions and Emerging Research Avenues for R 1 5 Methylfuran 2 Yl Ethanamine

Discovery of Novel Catalytic Systems Utilizing the Chiral Amine

The unique structural attributes of (R)-1-(5-Methylfuran-2-yl)ethanamine, featuring a stereogenic center adjacent to a furan (B31954) ring, position it as a compelling candidate for a chiral ligand in asymmetric catalysis. The furan moiety, with its heteroaromatic nature and potential for coordination, combined with the primary amine group, offers multiple points of interaction for metal centers or as a hydrogen-bonding donor in organocatalysis.

Future research is anticipated to focus on the design and synthesis of novel transition metal complexes incorporating this compound or its derivatives as ligands. These catalytic systems could be applied to a variety of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The electronic properties of the 5-methylfuran group can be expected to influence the reactivity and selectivity of the metal center.

In the realm of organocatalysis, this chiral amine can serve as a precursor to more complex catalysts. For instance, it can be utilized in the formation of chiral Brønsted acids or bases, which are instrumental in a wide array of stereoselective reactions. frontiersin.org The development of such organocatalysts derived from this compound could offer new solutions for challenging asymmetric syntheses.

Exploration of Advanced Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

Modern synthetic methods like photoredox and electrochemistry offer green and efficient alternatives for the synthesis of chiral molecules. The application of these technologies to this compound is a promising research frontier.

Photoredox Catalysis: Photochemical deracemization has emerged as a powerful tool for obtaining enantiomerically pure compounds from racemic mixtures. phys.orgchemeurope.cominnovations-report.com This technique, which uses a chiral photosensitizer to selectively convert one enantiomer into the other, could be a viable strategy for the asymmetric synthesis or resolution of 1-(5-methylfuran-2-yl)ethanamine. phys.orgchemeurope.cominnovations-report.comresearchgate.netchemrxiv.org Furthermore, photoredox catalysis can enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions, and the use of this compound as a chiral catalyst or ligand in such reactions is an area ripe for exploration. frontiersin.org

Electrochemistry: Asymmetric electrosynthesis is another rapidly developing field that provides a sustainable approach to chiral molecules. digitellinc.combeilstein-journals.orgresearchgate.net The electrochemical synthesis of chiral amines and their derivatives has been demonstrated, and future work could focus on developing an electrochemical route to this compound. digitellinc.combeilstein-journals.org This could involve the asymmetric reduction of a corresponding imine or the use of chiral electrodes or mediators. The furan moiety's electrochemical properties could also be harnessed in novel electrochemical transformations where the amine acts as a chiral auxiliary or catalyst. nih.gov

Integrated Computational and Experimental Approaches for Mechanism Discovery

A synergistic approach that combines computational studies, such as Density Functional Theory (DFT), with experimental investigations is crucial for unraveling the intricate mechanisms of catalytic reactions. For reactions involving this compound, this integrated approach can provide deep insights into the origins of stereoselectivity and reactivity.

DFT calculations can be employed to model transition states, reaction intermediates, and catalyst-substrate interactions. This can help in understanding how the chiral information is transferred during a reaction and how the furan ring participates in the catalytic cycle. Such computational insights can guide the rational design of more efficient and selective catalysts based on the this compound scaffold. While specific DFT studies on this compound are not yet prevalent, the methodologies have been successfully applied to understand reactions involving furan derivatives and other chiral amines.

Development of this compound in Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, scalability, and efficiency. The synthesis and application of this compound are well-suited for translation to flow chemistry platforms.

The biocatalytic production of furfurylamines has been successfully demonstrated in continuous-flow reactors, showcasing the potential for the sustainable and scalable synthesis of furan-containing chiral amines. mdpi.com These processes often utilize immobilized enzymes, which can be reused, further enhancing the green credentials of the synthesis. mdpi.comresearchgate.net Future research will likely focus on developing a continuous flow process for the synthesis of this compound, potentially integrating its synthesis with subsequent in-line transformations.

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving this chiral amine. High-throughput screening of reaction conditions, catalysts, and substrates can be performed to rapidly identify optimal protocols for its use in asymmetric catalysis.

Bio-inspired and Biomimetic Transformations Involving the Compound

Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. The structural similarity of this compound to naturally occurring molecules and its origin from biomass-derived furfural (B47365) point towards its potential in bio-inspired and biomimetic catalysis.

The chemoenzymatic synthesis of furfurylamine (B118560) from biomass represents a powerful bio-inspired strategy. frontiersin.orgnih.gov This approach combines chemical and biological catalysts to convert renewable feedstocks into valuable chiral amines. frontiersin.orgnih.govchemicalbook.com Research in this area is focused on developing more efficient and selective biocatalysts, such as transaminases, for the synthesis of a wide range of furfurylamines, including this compound. mdpi.comresearchgate.net

The table below summarizes the biocatalytic synthesis of various furfurylamines, highlighting the potential for producing this compound through similar methodologies.

EnzymeSubstrateAmine DonorProductYieldReference
Immobilized Transaminase5-Hydroxymethylfurfural (B1680220) (HMF)Isopropylamine (B41738)5-(Hydroxymethyl)furfurylamine (HMFA)High researchgate.net
E. coli cells with ω-transaminaseFurfuralNH4ClFurfurylamine>99% frontiersin.org
Immobilized ATAs5-(Hydroxymethyl)furfural (HMF)Alanine5-(Hydroxymethyl)furfurylamine (HMFA)87% mdpi.com
Immobilized ATAs2,5-Diformylfuran (DFF)Alanine2,5-Di(aminomethyl)furan (DAF)87% mdpi.com

Furthermore, the furan moiety itself can participate in biomimetic transformations. For instance, the scandium triflate-catalyzed domino reaction of β-ketoesters and dihydroxyacetone to produce substituted furans is reminiscent of biosynthetic pathways. acs.org Exploring such biomimetic reactions where this compound acts as a chiral catalyst or building block could lead to the discovery of novel and efficient synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.